molecular formula C8H13N3O2 B1425979 5-(Piperidin-4-yl)imidazolidine-2,4-dione CAS No. 807295-35-8

5-(Piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B1425979
Key on ui cas rn: 807295-35-8
M. Wt: 183.21 g/mol
InChI Key: OEALRKAINBDHEZ-UHFFFAOYSA-N
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Patent
US07470680B2

Procedure details

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 g, 4.7 mmol) in a mixture of water (5 mL) and methanol (10 mL) were added sodium cyanide (345 mg, 7 mmol) and ammonium carbonate (902 mg, 9.4 mmol) and heated at reflux for 6 h. The reaction mixture was cooled, removed most of the solvent. The crude product was extracted with dichloromethane, dried (Na2SO4) and removed solvent. The crude product was dissolved in dichloromethane (5 mL) and treated with trifluoroacetic acid (5 mL) for 2 h. The solvent was removed and dried. MS (ESI) 184 (M+H); Rf=1.83.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step Two
Quantity
902 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5][CH2:4]1)=O.[C-:16]#[N:17].[Na+].[C:19](=[O:22])([O-])[O-].[NH4+:23].[NH4+].[OH2:25]>CO>[NH:6]1[CH2:5][CH2:4][CH:3]([CH:1]2[NH:23][C:16](=[O:25])[NH:17][C:19]2=[O:22])[CH2:8][CH2:7]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
345 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
902 mg
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
removed most of the solvent
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
removed solvent
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in dichloromethane (5 mL)
ADDITION
Type
ADDITION
Details
treated with trifluoroacetic acid (5 mL) for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
N1CCC(CC1)C1C(NC(N1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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